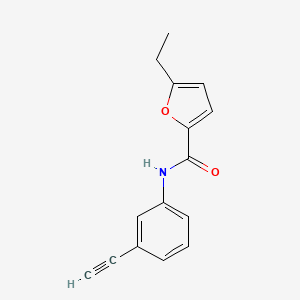
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide, also known as EFMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFMC belongs to the class of furan-2-carboxamides and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and inflammation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes such as COX-2 and iNOS. This compound has also been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well established.
Orientations Futures
There are several future directions for research on 5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide. One area of research is to further investigate its mechanism of action and its potential therapeutic applications. Another area of research is to study its pharmacokinetics and toxicity profile in vivo. In addition, this compound can be modified to improve its efficacy and reduce its toxicity. Finally, this compound can be used as a lead compound for the development of new drugs with similar structures and properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied as a potential treatment for various types of cancer and neurodegenerative diseases. This compound has several advantages for lab experiments, but its mechanism of action and pharmacokinetics and toxicity profile are not fully understood. There are several future directions for research on this compound, including further investigation of its mechanism of action and potential therapeutic applications, as well as its pharmacokinetics and toxicity profile in vivo.
Méthodes De Synthèse
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide can be synthesized using a multi-step synthetic route that involves the reaction of 3-ethynylphenylboronic acid with 5-ethylfuran-2-carboxylic acid, followed by the coupling reaction with an amine group. The final product is obtained by purifying the crude product using column chromatography.
Applications De Recherche Scientifique
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-ethyl-N-(3-ethynylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-3-11-6-5-7-12(10-11)16-15(17)14-9-8-13(4-2)18-14/h1,5-10H,4H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKOIXJRNSFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)


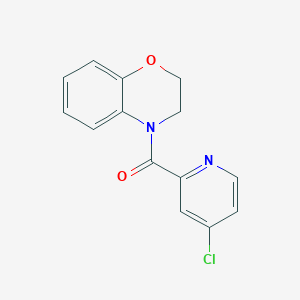




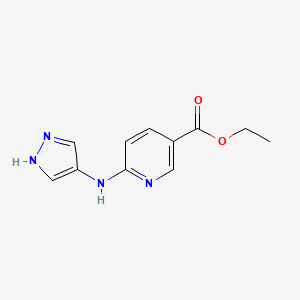

![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
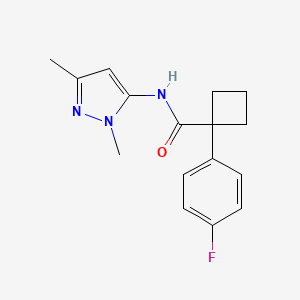
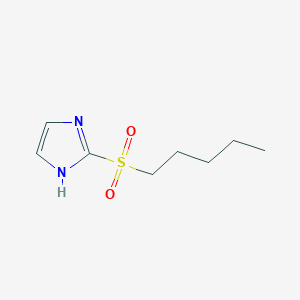
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)